molecular formula C11H23NO6S B1265752 2-(Diethylamino)ethyl acrylate methyl sulfate CAS No. 21810-39-9

2-(Diethylamino)ethyl acrylate methyl sulfate

Cat. No. B1265752
CAS RN: 21810-39-9
M. Wt: 297.37 g/mol
InChI Key: BIWSOHCILAMHGH-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of polymers and copolymers related to 2-(Diethylamino)ethyl acrylate often involves radical polymerization techniques. For instance, thermosensitive and pH-sensitive poly[N-(2-(diethylamino)ethyl]acrylamide) polymers are synthesized by radical polymerization, indicating a potential method for synthesizing related compounds like 2-(Diethylamino)ethyl acrylate methyl sulfate (Simonova et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds often features responsive moieties that react to changes in environmental conditions such as pH and temperature. For example, the diethylamino group in the backbone of poly[N-[2-(diethylamino)ethyl]acrylamide] (PDEAEAM) plays a crucial role in determining its thermoresponse in water, suggesting that 2-(Diethylamino)ethyl acrylate methyl sulfate may exhibit similar responsive behaviors (Song et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving acrylate compounds often lead to the formation of polymers with specific properties. For example, metal-free oxidative 1,2-arylmethylation cascades of N-(arylsulfonyl)acrylamides show the ability to form two new C-C bonds, demonstrating the reactivity of acrylamide derivatives in chemical synthesis (Tan et al., 2016).

Physical Properties Analysis

The physical properties of polymers derived from acrylate compounds are influenced by their molecular weight, composition, and environmental conditions such as pH and temperature. As observed in studies of poly(N-[2-(diethylamino)ethyl]acrylamide) buffer solutions, phase separation temperatures and structural-phase transitions are significantly affected by concentration and pH, indicating that the physical properties of 2-(Diethylamino)ethyl acrylate methyl sulfate-based polymers may also be tunable (Simonova et al., 2020).

Chemical Properties Analysis

The chemical properties of acrylate-based polymers, such as reactivity and stability, are crucial for their applications. For instance, copolymers of 2-(dimethylamino)ethyl acrylate exhibit improved thermal stabilities compared to their homopolymers, suggesting that modifications in the acrylate structure can enhance polymer stability and reactivity (Aggour, 1994).

Scientific Research Applications

Thermoresponsive and pH/CO2-Responsive Polymers

Research has led to the development of a novel acrylamide monomer, which includes the 2-(diethylamino)ethyl group. This polymer shows unique thermoresponsive properties, influenced by factors like molecular weight, salt concentration, and pH. Interestingly, its solubility can be reversibly adjusted with CO2 gas, presenting potential applications in environmentally responsive materials (Jiang et al., 2014).

Adsorption and Separation Applications

The compound has been used in the synthesis of crosslinked polymers for the adsorption and separation of ions like vanadium(V), molybdenum(VI), and rhenium(VII). These polymers show significant potential in selective ion separation, influenced by factors like pH (Rivas, Maturana, & Hauser, 1999).

Enhanced Oil Recovery

A novel acrylamide copolymer has been developed for enhanced oil recovery. This copolymer, synthesized using 2-(diethylamino)ethyl acrylate methyl sulfate, demonstrates remarkable thickening, salt tolerance, and viscoelasticity, making it a promising material for oil recovery applications (Gou et al., 2015).

Drug Delivery Applications

The compound has been utilized in the preparation of pH-sensitive microspheres for drug delivery. These microspheres demonstrate the potential for controlled release of drugs, as evidenced by their successful loading and release in varying pH conditions (Swamy et al., 2013).

Antifogging and Frost-Resisting Coatings

Research has also explored the use of related acrylate polymers in creating coatings with antifogging and frost-resisting properties. These findings could have significant implications for various industrial and consumer applications, such as in optics and automotive industries (Zhao et al., 2020).

Sludge Dewatering in Wastewater Treatment

Copolymers containing 2-(diethylamino)ethyl acrylate methyl sulfate have been synthesized for use in sludge dewatering aids in wastewater treatment. These polymers offer a greener solution compared to current products, providing an effective and environmentally friendly alternative (Lu et al., 2014).

Flame Retardance in Polymers

Chemically modified polyacrylonitrile polymers containing 2-(diethylamino)ethyl acrylate methyl sulfate groups have shown significant increases in flame retardance. This modification suggests a potential application in developing fire-resistant materials (Joseph & Tretsiakova-McNally, 2012).

Safety And Hazards

Inhalation or contact with “2-(Diethylamino)ethyl acrylate” may irritate or burn skin and eyes. Fire may produce irritating, corrosive and/or toxic gases. Vapors may cause dizziness or suffocation .

properties

IUPAC Name

diethyl-methyl-(2-prop-2-enoyloxyethyl)azanium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20NO2.CH4O4S/c1-5-10(12)13-9-8-11(4,6-2)7-3;1-5-6(2,3)4/h5H,1,6-9H2,2-4H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWSOHCILAMHGH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C=C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066731
Record name Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate
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Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diethylamino)ethyl acrylate methyl sulfate

CAS RN

21810-39-9
Record name Ethanaminium, N,N-diethyl-N-methyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1)
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Record name 2-(Diethylamino)ethyl acrylate methyl sulfate
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Record name Ethanaminium, N,N-diethyl-N-methyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1)
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Record name Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate
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Record name Diethylmethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium methyl sulphate
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Record name Ethanaminium, N,N-diethyl-N-methyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1)
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